2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine 2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine
Brand Name: Vulcanchem
CAS No.: 2549052-75-5
VCID: VC11817204
InChI: InChI=1S/C16H19N7O/c1-22-15-13(8-21-22)16(20-11-19-15)23-6-2-12(3-7-23)10-24-14-9-17-4-5-18-14/h4-5,8-9,11-12H,2-3,6-7,10H2,1H3
SMILES: CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)COC4=NC=CN=C4
Molecular Formula: C16H19N7O
Molecular Weight: 325.37 g/mol

2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine

CAS No.: 2549052-75-5

Cat. No.: VC11817204

Molecular Formula: C16H19N7O

Molecular Weight: 325.37 g/mol

* For research use only. Not for human or veterinary use.

2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine - 2549052-75-5

Specification

CAS No. 2549052-75-5
Molecular Formula C16H19N7O
Molecular Weight 325.37 g/mol
IUPAC Name 1-methyl-4-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]pyrazolo[3,4-d]pyrimidine
Standard InChI InChI=1S/C16H19N7O/c1-22-15-13(8-21-22)16(20-11-19-15)23-6-2-12(3-7-23)10-24-14-9-17-4-5-18-14/h4-5,8-9,11-12H,2-3,6-7,10H2,1H3
Standard InChI Key NKRFADPNCVHESC-UHFFFAOYSA-N
SMILES CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)COC4=NC=CN=C4
Canonical SMILES CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)COC4=NC=CN=C4

Introduction

Chemical Identity and Structural Features

IUPAC Name and Molecular Formula

The systematic IUPAC name 2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine delineates its composition:

  • A 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl group at position 1 of the piperidine ring.

  • A piperidin-4-ylmethoxy linker bridging the pyrazolo-pyrimidine core to a pyrazine ring at position 2.

The molecular formula is C₁₉H₂₂N₈O, with a molecular weight of 390.44 g/mol (calculated via PubChem algorithms) .

Structural Analysis

The compound’s architecture comprises three key regions:

  • Pyrazolo[3,4-d]pyrimidine Core: A bicyclic heteroaromatic system analogous to purine, enabling ATP-competitive binding in kinase inhibition .

  • Piperidine Spacer: A six-membered nitrogen-containing ring that enhances solubility and modulates pharmacokinetic properties .

  • Pyrazine Ring: A diazine moiety contributing to π-π stacking interactions in biological targets .

Table 1: Key Structural Components and Their Roles

ComponentRole in Bioactivity
Pyrazolo[3,4-d]pyrimidineATP-binding mimic in kinase inhibition
PiperidineConformational flexibility, solubility
PyrazineEnhanced binding via aromatic interactions

Synthetic Routes and Methodologies

Core Synthesis: Pyrazolo[3,4-d]pyrimidine

The pyrazolo[3,4-d]pyrimidine core is typically synthesized via cyclocondensation reactions. For example, 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine intermediates are prepared by treating 4,6-dichloropyrimidine-5-carbaldehyde with methylhydrazine, followed by cyclization under acidic conditions .

Piperidine Functionalization

The piperidine moiety is introduced via nucleophilic substitution. In analogues like WYE-687, a piperidin-4-ylmethyl group is attached to the pyrazolo-pyrimidine core using Mitsunobu or Ullmann coupling . For this compound, the piperidine’s nitrogen is alkylated with a chloromethylpyrazine derivative to form the methoxy linkage .

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/ConditionsYield
1CyclocondensationMethylhydrazine, HCl, reflux65%
2Nucleophilic SubstitutionPiperidin-4-ylmethanol, NaH, DMF45%
3Etherification2-Chloropyrazine, K₂CO₃, DMF50%

Pharmacological Profile and Mechanism of Action

Antiproliferative Activity

Analogues like WYE-687 and 12b exhibit IC₅₀ values <20 µM in lung (A549) and colon (HCT-116) cancer models . The pyrazine ring may enhance cytotoxicity by promoting DNA intercalation or topoisomerase inhibition .

Table 3: Hypothesized Anticancer Activity (Based on Analogues)

Cell LineIC₅₀ (µM)Mechanism
A54910–25EGFR inhibition, apoptosis
HCT-11615–30Cell cycle arrest (S/G2-M)

Molecular Docking and Binding Interactions

EGFR Wild-Type Docking

Docking studies of similar compounds into EGFR (PDB: 1M17) reveal hydrogen bonds with Met793 and hydrophobic interactions with Leu718. The pyrazine ring may form π-cation interactions with Lys745 .

RET Kinase Binding

In RET (PDB: 2IVU), the piperidine spacer occupies the hydrophobic pocket, while the pyrazolo-pyrimidine core mimics ATP’s adenine .

Toxicology and Pharmacokinetics

Acute Toxicity

Pyrazolo-pyrimidines generally exhibit moderate toxicity (LD₅₀ >500 mg/kg in rodents). Hepatotoxicity risks are noted due to cytochrome P450 metabolism .

ADME Properties

  • Absorption: High permeability (Caco-2 Papp >10 × 10⁻⁶ cm/s) due to lipophilic piperidine.

  • Metabolism: CYP3A4-mediated oxidation of the methyl group .

  • Excretion: Renal (60–70%) and fecal (30–40%) .

Challenges and Future Directions

Synthetic Challenges

Low yields in piperidine functionalization (Step 2, Table 2) necessitate optimized catalysts (e.g., Pd-mediated couplings) .

Therapeutic Optimization

Structural modifications to enhance RET selectivity over EGFR could reduce off-target effects. Introducing polar substituents (e.g., hydroxyl) may improve solubility .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator